molecular formula C14H22O4 B167901 trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid CAS No. 1234694-20-2

trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B167901
CAS No.: 1234694-20-2
M. Wt: 254.32 g/mol
InChI Key: VCWLZDVWHQVAJU-NEPJUHHUSA-N
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Description

C75 is stable fatty acid synthase (FASN) inhibitor that when administered in racemic form leads to profound weight loss and feeding inhibition in both high-fat diet wild type obese and leptin-deficient ob/ob mice. C75 is also cytotoxic to many human cancer cell lines, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FASN pathway. (+)-trans-C75 is an enantiomer of C75.3 Its biologicial activity has not been reported.
3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-, (2R,3S)-rel- is a gamma-lactone.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

C75 trans inhibits FAS activity and stimulates carnitine palmitoyl-transferase-1 (CPT-1), consistent with its effects in peripheral tissues . It alters neuronal ATP levels and AMP-activated protein kinase (AMPK) activity . The compound interacts with enzymes such as FAS and CPT-1, and its interactions involve inhibition of FAS and stimulation of CPT-1 .

Cellular Effects

C75 trans has been shown to have profound effects on various types of cells and cellular processes. It inhibits the growth of PC3 cells, with an IC50 of 35 μM . It also reduces the growth of LNCaP spheroids in a concentration-dependent manner, with an IC50 of 50 μM . Furthermore, it has cytotoxic effects on tumor cell lines and does not affect feeding .

Molecular Mechanism

The molecular mechanism of action of C75 trans involves its binding interactions with biomolecules and changes in gene expression. It inhibits FAS activity, thereby affecting the synthesis of long-chain fatty acids . It also stimulates CPT-1, which is involved in the transport of long-chain fatty acids into mitochondria for oxidation .

Temporal Effects in Laboratory Settings

C75 trans has been shown to have long-lasting effects on cells in laboratory settings. For instance, it inhibits the growth of PC3 cells and LNCaP spheroids over a period of 24 hours

Dosage Effects in Animal Models

In animal models, the effects of C75 trans vary with different dosages. For instance, it has been shown to cause a 50% greater weight loss and a 32.9% increased production of energy due to fatty acid oxidation in diet-induced obese (DIO) mice, compared with paired-fed controls .

Metabolic Pathways

C75 trans is involved in the metabolic pathway of fatty acid synthesis. It inhibits FAS, a key enzyme in this pathway . It also stimulates CPT-1, which is involved in the transport of long-chain fatty acids into mitochondria for oxidation .

Subcellular Localization

The subcellular localization of C75 trans is not explicitly known. Given its role as an inhibitor of FAS and a stimulator of CPT-1, it is likely to be found in the cytoplasm where these enzymes are located .

Properties

IUPAC Name

(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWLZDVWHQVAJU-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191282-48-1
Record name 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 2
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 3
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 4
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 5
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 6
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid

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